molecular formula C17H14O4 B191121 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- CAS No. 105827-35-8

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-

Cat. No. B191121
CAS RN: 105827-35-8
M. Wt: 282.29 g/mol
InChI Key: SJZIKJCJJAPNQI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-, also known as 3,2’-dimethoxyflavone, is a chemical compound with the molecular formula C17H14O4 . It is an ether and a member of flavonoids .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran-4-one core with methoxy groups attached at the 3rd and 2nd positions . The IUPAC name for this compound is 3-methoxy-2-(2-methoxyphenyl)chromen-4-one .


Physical And Chemical Properties Analysis

The molecular weight of 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- is 282.29 g/mol . It has a complexity of 429 and a topological polar surface area of 44.8 Ų . Other properties such as solubility, melting point, and boiling point are not specified in the retrieved sources.

Mechanism of Action

Target of Action

The primary target of 3,2’-dimethoxyflavone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in several biological processes, including cell proliferation and differentiation .

Mode of Action

3,2’-Dimethoxyflavone acts as an antagonist of the AhR . It inhibits the transformation of AhR to its nuclear binding form, thereby blocking the formation of the nuclear AhR complex in cells . This prevents the AhR from interacting with specific DNA sequences known as dioxin response elements, which in turn inhibits the transcription of target genes .

Biochemical Pathways

The interaction of 3,2’-dimethoxyflavone with the AhR affects several biochemical pathways. For instance, it inhibits the induction of Cytochrome P450 1A1 (CYP1A1), a gene that is normally activated upon AhR binding . CYP1A1 is involved in the metabolism of xenobiotics and the activation of pro-carcinogens .

Pharmacokinetics

The pharmacokinetics of 3,2’-dimethoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of the compound quickly approach their maximum within 1-2 hours, and then are gradually excreted with half-lives of 3-6 hours . The compound shows low oral bioavailability of 1 to 4% . It is mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products .

Result of Action

The antagonistic action of 3,2’-dimethoxyflavone on the AhR leads to a reduction in the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), thereby protecting cortical neurons against cell death induced by Parthanatos . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .

Action Environment

The action of 3,2’-dimethoxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the environment of Staphylococcus aureus, can affect the inhibitory activity of 3,2’-dimethoxyflavone on the ArlRS two-component system

properties

IUPAC Name

3-methoxy-2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-9-5-4-8-12(13)16-17(20-2)15(18)11-7-3-6-10-14(11)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIKJCJJAPNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350253
Record name 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-

CAS RN

105827-35-8
Record name 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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